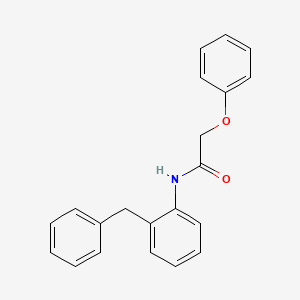
N-(2-benzylphenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(2-benzylphenyl)-2-phenoxyacetamide" is a chemical compound that belongs to the class of organic compounds known as acetamides. It is related to a range of compounds studied for various chemical and biological properties, including antimicrobial and anticonvulsant activities. This compound's structure and properties allow it to be explored for different chemical and medicinal applications.
Synthesis Analysis
The synthesis of related acetamides generally involves acylation reactions where an amine reacts with an acyl chloride or anhydride to form the acetamide compound. For example, the synthesis of N-phenoxyacetamides involves reactions with appropriate phenol and acyl chloride derivatives under controlled conditions to ensure specificity and yield optimization (Li & Wu, 2010).
Molecular Structure Analysis
The molecular structure of related N-phenoxyacetamide compounds often features specific spatial arrangements due to intramolecular hydrogen bonding, which can affect their chemical reactivity and physical properties. For example, N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide exhibits a stereogenic center and crystallizes as a racemate, showcasing the importance of molecular geometry in determining the physical state of these compounds (Li & Wu, 2010).
Mécanisme D'action
Target of Action
N-(2-benzylphenyl)-2-phenoxyacetamide is a complex organic compound that interacts with specific targets in the body. It’s worth noting that compounds with similar structures, such as pyrrolidine alkaloids, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
It’s known that the compound’s interaction with its targets leads to changes in the biochemical processes within the body . The compound’s structure suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of pathways, including those involved in inflammation, oxidative stress, and cell proliferation
Result of Action
It’s known that the compound can act as an inhibitor of the mitochondrial permeability transition pore (mptp), a key pathophysiological event in cell death underlying a variety of diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, certain urea derivatives that were substituted with a 2-benzylphenyl group and an alkyl group function as low-molecular-weight gelators for various organic solvents and ionic liquids .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-benzylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(16-24-19-12-5-2-6-13-19)22-20-14-8-7-11-18(20)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRHHIFSDLMPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)
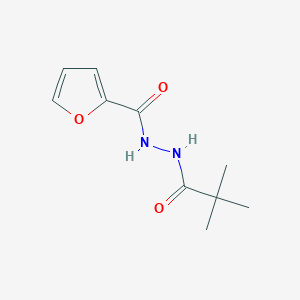
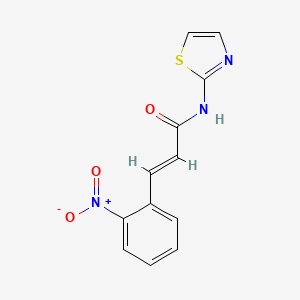
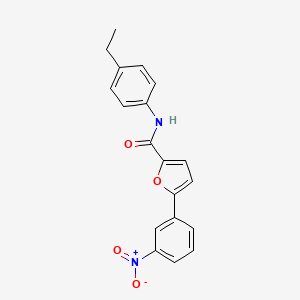
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5723665.png)
![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5723668.png)
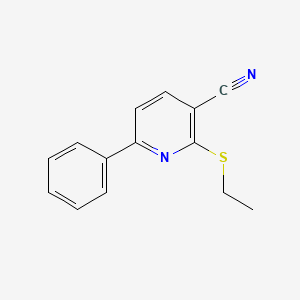
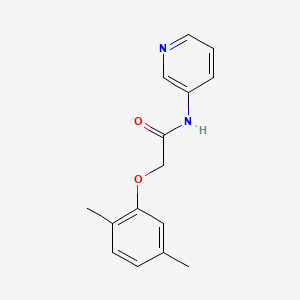
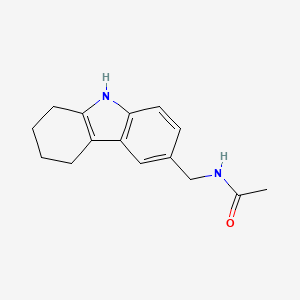
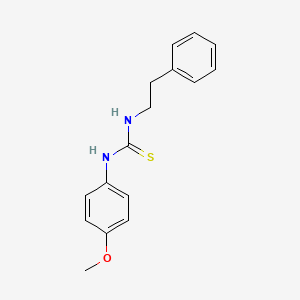
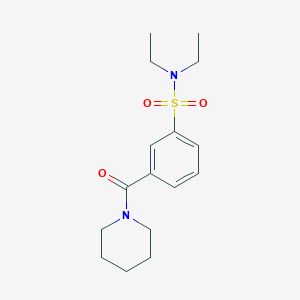
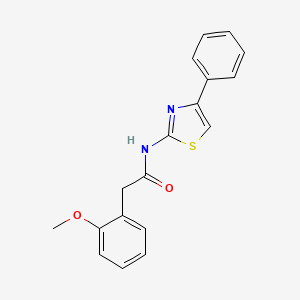
![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-N-methyl-benzenesulfonamide](/img/structure/B5723720.png)